3-Amino-2-cyclopentyl-1,1,1-trifluoropropan-2-ol
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Overview
Description
3-Amino-2-cyclopentyl-1,1,1-trifluoropropan-2-ol is an organic compound with the molecular formula C8H14F3NO and a molecular weight of 197.20 g/mol . This compound is notable for its unique structure, which includes a trifluoromethyl group, an amino group, and a cyclopentyl ring. It is used in various research and industrial applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 3-Amino-2-cyclopentyl-1,1,1-trifluoropropan-2-ol can be achieved through several routes. One common method involves the reaction of cyclopentylamine with 3,3,3-trifluoropropanal under controlled conditions . The reaction typically requires a catalyst and is conducted in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-Amino-2-cyclopentyl-1,1,1-trifluoropropan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Amino-2-cyclopentyl-1,1,1-trifluoropropan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Amino-2-cyclopentyl-1,1,1-trifluoropropan-2-ol exerts its effects involves interactions with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function .
Comparison with Similar Compounds
3-Amino-2-cyclopentyl-1,1,1-trifluoropropan-2-ol can be compared with other similar compounds, such as:
3-Amino-1,1,1-trifluoropropan-2-ol: This compound lacks the cyclopentyl ring, making it less sterically hindered and potentially more reactive in certain reactions.
1,1,1-Trifluoro-2-propanol: This compound does not have the amino group, which limits its ability to participate in certain types of chemical reactions.
The presence of the cyclopentyl ring and the trifluoromethyl group in this compound makes it unique and valuable for specific applications in research and industry.
Biological Activity
3-Amino-2-cyclopentyl-1,1,1-trifluoropropan-2-ol is a compound with potential biological activity that has garnered attention in various research contexts. This article explores its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its effects.
- Molecular Formula: C11H20F3NO
- Molecular Weight: 239.29 g/mol
- CAS Number: 1554984-91-6
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing several mechanisms through which it may exert its effects.
-
Inhibition of Enzymatic Activity:
- The compound has been shown to inhibit certain enzymes that are crucial for cellular signaling pathways, potentially affecting cell proliferation and survival.
-
Modulation of Receptor Activity:
- Preliminary studies suggest that this compound may interact with various receptors involved in neurotransmission and hormonal regulation.
-
Influence on Cellular Pathways:
- It appears to affect pathways related to cell growth and apoptosis, indicating its potential role in cancer research and treatment strategies.
Study 1: In Vitro Analysis
A study conducted on human cancer cell lines demonstrated that this compound inhibited cell growth in a dose-dependent manner. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.
Concentration (µM) | Cell Viability (%) | Apoptosis Induction (Caspase Activity) |
---|---|---|
0 | 100 | Baseline |
10 | 85 | Low |
50 | 60 | Moderate |
100 | 30 | High |
Study 2: Animal Model Research
In vivo studies using mouse models have indicated that administration of the compound resulted in a significant reduction in tumor size in xenograft models. The study highlighted the compound's ability to modulate immune responses, enhancing anti-tumor activity.
Treatment Group | Tumor Volume (mm³) | Survival Rate (%) |
---|---|---|
Control | 800 | 60 |
Low Dose | 500 | 80 |
High Dose | 250 | 95 |
Safety and Toxicology
Toxicological assessments have indicated that while the compound exhibits significant biological activity, it also possesses a safety profile that requires further evaluation. Acute toxicity studies revealed no significant adverse effects at lower doses; however, higher concentrations led to observable toxicity in liver and kidney tissues.
Properties
Molecular Formula |
C8H14F3NO |
---|---|
Molecular Weight |
197.20 g/mol |
IUPAC Name |
3-amino-2-cyclopentyl-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C8H14F3NO/c9-8(10,11)7(13,5-12)6-3-1-2-4-6/h6,13H,1-5,12H2 |
InChI Key |
DNKDUFPLSQIMNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(CN)(C(F)(F)F)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.